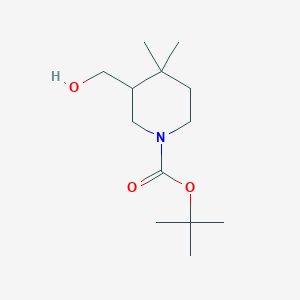
tert-Butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate” is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . Piperidine derivatives are known for their wide range of biological activities.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. For example, the hydroxymethyl group (-CH2OH) is a versatile functional group that can undergo various reactions such as oxidation, reduction, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through experimental methods or predicted using computational chemistry tools .Scientific Research Applications
Synthesis and Stereochemistry
- tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate, a derivative of tert-Butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate, reacts with various reagents to produce cis and trans isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates in high yields. These reactions highlight the compound's utility in stereoselective syntheses of piperidine derivatives, an important class of organic compounds (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Reaction with Alkylphosphines in Palladium-Catalyzed Cross-Coupling
- tert-Butyl-substituted ligands derived from this compound are used in Suzuki, Sonogashira, and Heck couplings of aryl bromides. These ligands, when combined with palladium(II) salts, form highly active catalysts, surpassing the efficiency of traditional phosphine-based catalysts in certain conditions (DeVasher, Moore, & Shaughnessy, 2004).
Photocatalysis and Environmental Applications
- Derivatives of this compound show potential in environmental applications, such as the photocatalytic degradation of herbicides like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). The tert-butyl group enhances the adsorption and degradation efficiency in TiO2 photocatalysis, indicating the compound's relevance in environmental remediation (Xu, Cai, & O’Shea, 2007).
Antibacterial and Biologically Active Compound Synthesis
- This compound serves as an intermediate in the synthesis of various biologically active compounds, including antibiotics with antibacterial, anti-inflammatory, or antitumor activities. This demonstrates its significance in pharmaceutical research and drug development (Veinberg, Petrulyanis, Grigan, Turovskii, Musel, & Lukevic, 1996).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-13(4,5)10(8-14)9-15/h10,15H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHFLEQNMACVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1CO)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2863461.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2863464.png)
![5-[4-(morpholin-4-ylsulfonyl)phenyl]-N-(3-phenylpropyl)-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2863465.png)

![2,4-Dimethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2863467.png)
![3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B2863468.png)
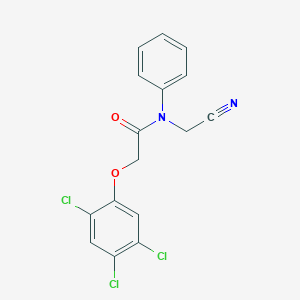
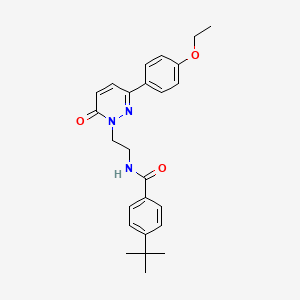
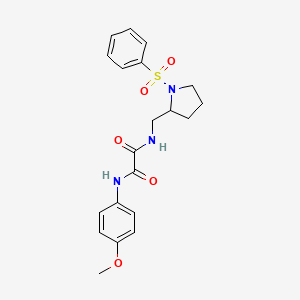
![1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one](/img/structure/B2863473.png)

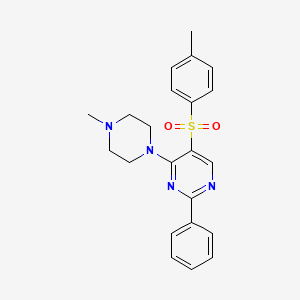
![(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2863479.png)